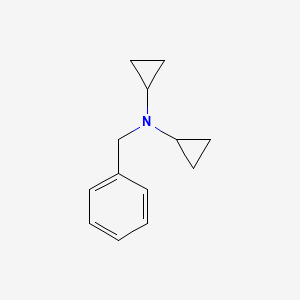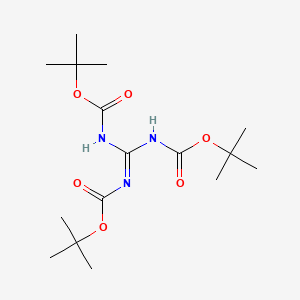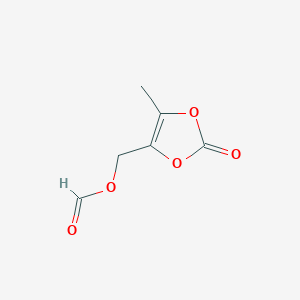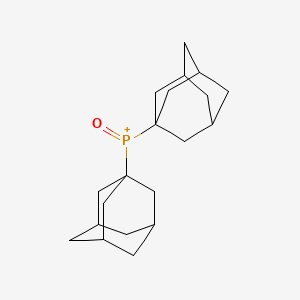
ジ-1-アダマンチルホスフィンオキシド
概要
説明
Di-1-adamantylphosphine oxide is a chemical compound with the molecular formula C20H31OP. It is a stable tautomer of di-1-adamantylphosphinous acid. This compound is known for its bulky structure due to the presence of two adamantyl groups, which are tricyclic hydrocarbon structures. Di-1-adamantylphosphine oxide is used in various chemical reactions, particularly as a ligand in transition metal-catalyzed reactions.
科学的研究の応用
Di-1-adamantylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the design of drugs that target specific molecular pathways.
Industry: Di-1-adamantylphosphine oxide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
Target of Action
Di-1-adamantylphosphine oxide (SPO-Ad) is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metal complexes, particularly palladium (Pd) complexes . These complexes play a crucial role in various cross-coupling reactions, which are fundamental in organic synthesis .
Mode of Action
SPO-Ad interacts with its targets by coordinating with the metal center of the complex . It forms PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . The interaction of SPO-Ad with Pd(II) leads to the reduction of Pd(II) by arylboronic acid . This interaction and the subsequent changes in the Pd complex are crucial for the catalytic activity of the complex .
Biochemical Pathways
The primary biochemical pathway affected by SPO-Ad is the Suzuki reaction of aryl chlorides . The Suzuki reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two aryl groups . The downstream effects of this pathway include the synthesis of various organic compounds, which have broad applications in natural product synthesis and materials science .
Result of Action
The result of SPO-Ad’s action is the successful catalysis of the Suzuki reaction of aryl chlorides . The mononuclear and mono-ligated Pd species, assumed to be catalytically active, are formed as a result of the interaction between SPO-Ad and Pd(II) . This leads to the formation of the desired organic compounds.
Action Environment
The action, efficacy, and stability of SPO-Ad are influenced by various environmental factors. For instance, the transformation of POPd2-Ad to POPd-Ad is facilitated in an acetonitrile environment . Additionally, the temperature can affect the catalytic yields of the reaction . Optimal reaction conditions, including the reaction time and catalyst loading, can enhance the effectiveness of SPO-Ad .
準備方法
Synthetic Routes and Reaction Conditions: Di-1-adamantylphosphine oxide can be synthesized through the oxidation of di-1-adamantylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired oxide.
Industrial Production Methods: In an industrial setting, the production of di-1-adamantylphosphine oxide involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Di-1-adamantylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to di-1-adamantylphosphine using reducing agents such as aluminum hydride.
Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and catalysts such as palladium or platinum.
Reduction: Aluminum hydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Di-1-adamantylphosphine.
Substitution: Phosphine derivatives with different functional groups.
類似化合物との比較
Di-1-adamantylphosphine oxide can be compared with other similar compounds, such as:
Di-tert-butylphosphine oxide: Similar in structure but with tert-butyl groups instead of adamantyl groups. Di-1-adamantylphosphine oxide provides greater steric protection due to the larger size of the adamantyl groups.
Di-1-adamantylchlorophosphine: A related compound where the oxygen atom is replaced by a chlorine atom. This compound is used in different types of reactions, such as chlorination.
Di-1-adamantylthiophosphinic chloride: Similar in structure but with a sulfur atom instead of oxygen. It exhibits different reactivity due to the presence of sulfur.
The uniqueness of di-1-adamantylphosphine oxide lies in its bulky structure and the stability it provides to catalytic complexes, making it a valuable ligand in various chemical reactions.
特性
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-1-adamantylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


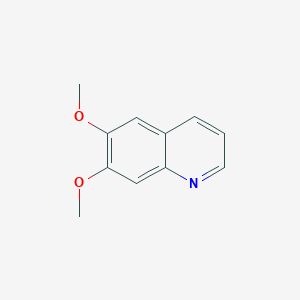
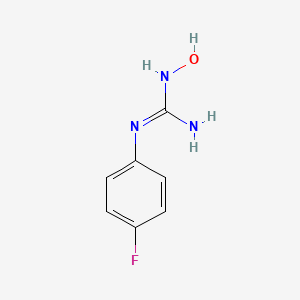
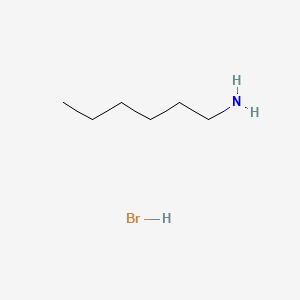
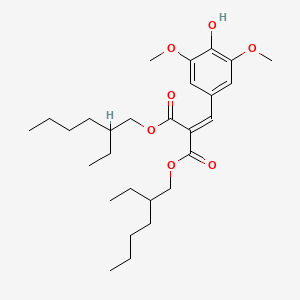
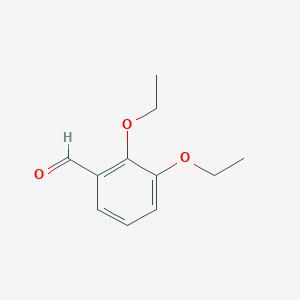


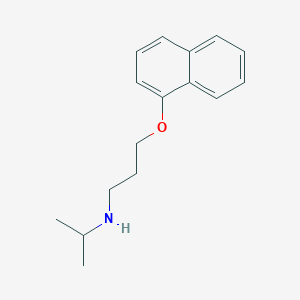
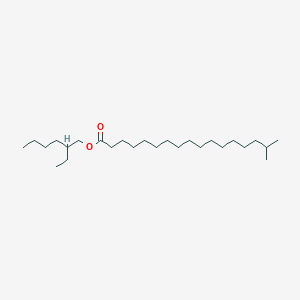

![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)
